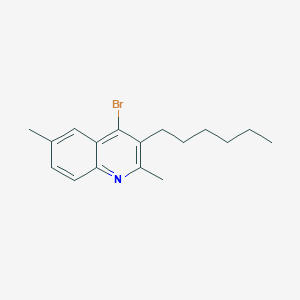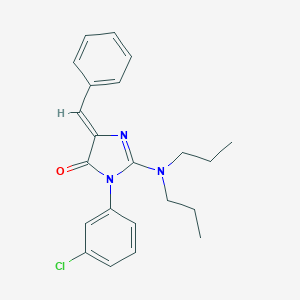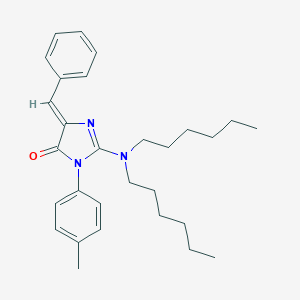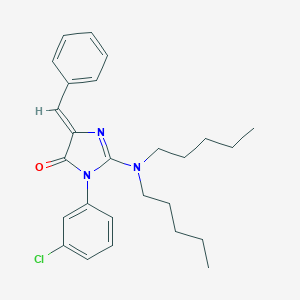
4-Bromo-3-hexyl-2,6-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-hexyl-2,6-dimethylquinoline (BDQ) is a synthetic compound that belongs to the quinoline family. It has been extensively researched due to its potential therapeutic applications. BDQ has been found to exhibit antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The purpose of
Wirkmechanismus
4-Bromo-3-hexyl-2,6-dimethylquinoline is believed to inhibit the activity of ATP synthase, a key enzyme involved in the energy metabolism of M. tuberculosis. This inhibition leads to a reduction in the production of ATP, which ultimately results in the death of the bacteria.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity and high selectivity towards M. tuberculosis. It has been shown to target the bacterial cell wall and membrane, leading to disruption of the energy metabolism of the bacteria. This compound has also been found to exhibit immunomodulatory effects, which may contribute to its therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-3-hexyl-2,6-dimethylquinoline has several advantages for use in lab experiments. It exhibits potent antimicrobial activity against drug-resistant strains of M. tuberculosis, making it a promising candidate for the treatment of multidrug-resistant TB. This compound also exhibits low toxicity and high selectivity towards M. tuberculosis, making it a safe and effective therapeutic agent.
One limitation of this compound is its high cost of production. This may limit its availability for use in low-resource settings. Additionally, this compound may exhibit cross-resistance with other drugs used in the treatment of TB, which may limit its effectiveness in combination therapy.
Zukünftige Richtungen
There are several future directions for research on 4-Bromo-3-hexyl-2,6-dimethylquinoline. One area of research is the development of more cost-effective synthesis methods for this compound, which may increase its availability for use in low-resource settings. Another area of research is the investigation of the immunomodulatory effects of this compound, which may contribute to its therapeutic efficacy.
Additionally, there is a need for further research on the potential use of this compound in combination therapy with other drugs used in the treatment of TB. This may help to overcome the issue of cross-resistance and increase the effectiveness of TB treatment.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits potent antimicrobial activity against drug-resistant strains of M. tuberculosis. It has several advantages for use in lab experiments, including low toxicity and high selectivity towards M. tuberculosis. This compound is currently undergoing clinical trials for the treatment of multidrug-resistant TB. Future research on this compound may focus on the development of more cost-effective synthesis methods, investigation of its immunomodulatory effects, and the potential use of this compound in combination therapy with other drugs used in the treatment of TB.
Synthesemethoden
4-Bromo-3-hexyl-2,6-dimethylquinoline is synthesized through a multi-step process that involves the reaction of 2,6-dimethylquinoline with hexylbromide in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-hexyl-2,6-dimethylquinoline has been extensively studied for its potential therapeutic applications against TB. It has been found to exhibit potent antimicrobial activity against drug-resistant strains of M. tuberculosis. This compound is currently undergoing clinical trials for the treatment of multidrug-resistant TB.
Eigenschaften
Molekularformel |
C17H22BrN |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
4-bromo-3-hexyl-2,6-dimethylquinoline |
InChI |
InChI=1S/C17H22BrN/c1-4-5-6-7-8-14-13(3)19-16-10-9-12(2)11-15(16)17(14)18/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
JDXZZFKSIUHTCU-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C2=C(C=CC(=C2)C)N=C1C)Br |
Kanonische SMILES |
CCCCCCC1=C(N=C2C=CC(=CC2=C1Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
